molecular formula C23H25NO4 B2491270 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one CAS No. 448222-68-2

8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2491270
CAS No.: 448222-68-2
M. Wt: 379.456
InChI Key: NVWXICBOEDLFMH-UHFFFAOYSA-N
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Description

8-(Azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a seven-membered azepane ring attached via a methylene group at the 8-position, a hydroxyl group at the 7-position, and a 2-methoxyphenyl substituent at the 3-position (Fig. 1). Its molecular formula is C22H23NO3 (molecular weight: 349.43 g/mol) . Chromen-4-one (flavone) derivatives are widely studied for their biological activities, including anticancer, antioxidant, and enzyme inhibitory properties. The structural uniqueness of this compound lies in the azepane moiety, which enhances lipophilicity and may improve membrane permeability compared to simpler flavonoids like daidzein (C15H10O4, molecular weight: 254.24 g/mol) .

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-27-21-9-5-4-8-16(21)19-15-28-23-17(22(19)26)10-11-20(25)18(23)14-24-12-6-2-3-7-13-24/h4-5,8-11,15,25H,2-3,6-7,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWXICBOEDLFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable alkylating agent.

    Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction, where an azepane derivative reacts with the chromen-4-one intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The azepane ring may contribute to the compound’s overall stability and bioavailability. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:

Substituent Effects on the Phenyl Ring

The 2-methoxyphenyl group at the 3-position distinguishes the target compound from analogs with 4-methoxyphenyl (e.g., formononetin, C16H12O4) or 4-hydroxyphenyl (e.g., daidzein) substituents . The ortho-methoxy group introduces steric hindrance and electronic effects that alter interactions with biological targets. For example:

  • Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one): Lacks the azepane and methoxy groups, resulting in lower molecular weight (254.24 g/mol) and reduced lipophilicity. It is a natural isoflavone with antioxidant and anticancer properties .
  • Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one): The para-methoxy group enhances metabolic stability compared to hydroxylated analogs but may reduce binding affinity to certain receptors .

Modifications at the 8-Position

The azepan-1-ylmethyl group at the 8-position is a critical feature. Comparisons include:

  • 8-((Dimethylamino)methyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one: Synthesized via Mannich reaction, this compound uses a smaller dimethylamine group, which may reduce steric bulk compared to azepane .

Functional Group Variations

  • Acetoxy vs. Hydroxy Groups : Compounds like 11a (5-acetoxy-8-(acetoxymethyl)-7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one) have acetyl-protected hydroxyl groups, which may enhance stability but require metabolic activation for efficacy .
  • Trifluoromethyl Substitution: Derivatives such as 8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (C23H22F3NO3, molecular weight: 417.42 g/mol) incorporate electron-withdrawing groups that modulate electronic properties and metabolic resistance .

Biological Activity

Overview

8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound features an azepane ring, a hydroxy group, and a methoxyphenyl group, which contribute to its diverse biological activities. The compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicine and biochemistry.

  • IUPAC Name : 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one
  • Molecular Formula : C23H25NO4
  • Molecular Weight : 393.45 g/mol
  • CAS Number : 448222-68-2

The biological activity of this compound is largely attributed to its structural components:

  • Hydroxy and Methoxy Groups : These functional groups enhance binding affinity to various biological macromolecules, including enzymes and receptors.
  • Azepane Ring : This feature may increase the stability and bioavailability of the compound in biological systems.

The precise molecular targets and pathways involved in its action are still under investigation, but preliminary studies suggest interactions with key enzymes and signaling pathways related to inflammation and cancer.

Antioxidant Activity

Research indicates that chromen-4-one derivatives exhibit significant antioxidant properties. The hydroxy group in this compound is crucial for scavenging free radicals, thus protecting cells from oxidative stress.

Anti-inflammatory Effects

Studies have shown that compounds similar to this chromen derivative can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Preliminary findings indicate that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Research Findings

StudyFindings
BenchChem Identified as a promising candidate for enzyme inhibition and therapeutic applications due to its diverse biological activities.
International Journal of Biology and Chemistry Highlighted the potential immunostimulating effects of related compounds, suggesting a broader application in immune response modulation.
PubChem Compiled data on the chemical structure and properties, supporting ongoing research into its pharmacological potential.

Case Studies

  • Antioxidant Study : A study demonstrated that derivatives of chromen-4-one significantly reduced oxidative stress markers in vitro, suggesting that this compound could be effective in preventing oxidative damage in cells.
  • Cancer Research : In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis, indicating its potential as a chemotherapeutic agent.

Q & A

Q. What are the recommended synthetic methodologies for preparing 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one?

The synthesis involves a multi-step approach:

  • Core formation : Start with a chromenone scaffold (e.g., 7-hydroxy-4H-chromen-4-one derivatives) via acid-catalyzed cyclization or Claisen-Schmidt condensation .
  • Mannich reaction : Introduce the azepan-1-ylmethyl group at position 8 using formaldehyde and azepane under basic conditions. Optimize solvent (e.g., ethanol or DMF) and temperature (60–80°C) to enhance regioselectivity .
  • Protection/deprotection : Use acetyl groups to protect the 7-hydroxy moiety during synthesis, followed by alkaline hydrolysis to restore the hydroxyl group .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .

Q. How can the molecular structure of this compound be validated experimentally?

  • X-ray crystallography : Use SHELXL for refinement (e.g., resolving disorder in the azepane ring or methoxyphenyl group) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., downfield shifts for the 7-hydroxy group at δ ~12 ppm; aromatic protons for 2-methoxyphenyl at δ 6.8–7.5 ppm) .
    • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Tyrosinase inhibition : Compare IC₅₀ values with analogs (e.g., compound 111 in : IC₅₀ = 82.8 µM) using L-DOPA as a substrate .
  • Anticancer screening : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays, noting the role of the 2-methoxyphenyl group in modulating cytotoxicity .
  • Anti-inflammatory activity : Measure COX-2 inhibition using ELISA or Western blot .

Advanced Research Questions

Q. How can regioselective functionalization of the chromenone core be achieved during synthesis?

  • Directing groups : Use temporary protecting groups (e.g., acetyl at position 7) to guide azepane installation at position 8 .
  • Catalytic strategies : Employ BF₃·OEt₂ to activate specific positions for electrophilic substitution .
  • Microwave-assisted synthesis : Enhance reaction efficiency and selectivity for the 2-methoxyphenyl group at position 3 .

Q. How should crystallographic data be interpreted when structural disorder is observed?

  • SHELXL refinement : Apply "PART" instructions to model disordered azepane or methoxyphenyl moieties. Validate with R-factors (target R1 < 5%) and residual density maps .
  • Cross-validation : Compare bond lengths/angles with similar structures (e.g., 7-hydroxy-3-(4-methoxyphenyl) analogs in ) .
  • Dynamic studies : Use variable-temperature XRD to assess thermal motion in flexible substituents .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Re-evaluate tyrosinase inhibition under uniform conditions (pH 6.8, 25°C) to reconcile discrepancies (e.g., compound 111 vs. 114 in ) .
  • Purity validation : Confirm compound integrity via HPLC (≥98% purity, as in ) to exclude impurities as confounding factors .
  • Orthogonal assays : Validate cytotoxicity results with clonogenic assays or flow cytometry to complement MTT data .

Q. What computational tools are recommended for studying structure-activity relationships (SAR)?

  • Docking simulations : Use AutoDock Vina to model interactions with tyrosinase (PDB: 2Y9X), focusing on hydrogen bonding between the 7-hydroxy group and His263 .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess the stability of the azepane ring in aqueous vs. lipid bilayer environments .
  • QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends for methoxyphenyl derivatives .

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